molecular formula C21H17N5O6S B4328028 2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4328028
M. Wt: 467.5 g/mol
InChI Key: LPTBIGHKTYETPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple functional groups such as amino, methoxy, nitro, thienyl, oxo, and carbonitrile, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of a base to form a substituted 1,4-dihydropyridine intermediate.

    Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core structure.

    Functional Group Introduction:

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Pharmaceutical Industry: It is explored for its potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of 2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to modulate signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-methoxyphenyl)-4-(5-nitro-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-amino-1-(4-nitrophenyl)-4-(5-nitro-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-amino-1-(4-methoxy-2-nitrophenyl)-4-(2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical properties and biological activities that differentiate it from similar compounds. For example, the presence of both methoxy and nitro groups on the phenyl ring, along with the nitrothienyl group, may enhance its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-amino-1-(4-methoxy-2-nitrophenyl)-4-(5-nitrothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O6S/c1-32-11-5-6-13(15(9-11)25(28)29)24-14-3-2-4-16(27)20(14)19(12(10-22)21(24)23)17-7-8-18(33-17)26(30)31/h5-9,19H,2-4,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTBIGHKTYETPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(S4)[N+](=O)[O-])C(=O)CCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-1-(4-METHOXY-2-NITROPHENYL)-4-(5-NITRO-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.